(r)-1-Boc-piperazine-3-carboxylic acid

Description

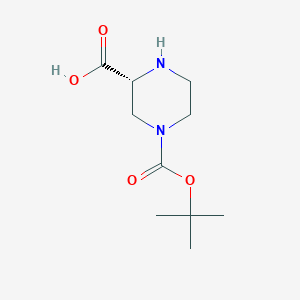

Structure

3D Structure

Properties

IUPAC Name |

(2R)-4-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N2O4/c1-10(2,3)16-9(15)12-5-4-11-7(6-12)8(13)14/h7,11H,4-6H2,1-3H3,(H,13,14)/t7-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRYAXQJXMBETAT-SSDOTTSWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCNC(C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCN[C@H](C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70424916 | |

| Record name | (2R)-4-(tert-Butoxycarbonyl)piperazine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70424916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

192330-11-3 | |

| Record name | (2R)-4-(tert-Butoxycarbonyl)piperazine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70424916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2R)-Piperazine-2-carboxylic acid, N4-BOC protected | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to (R)-1-Boc-piperazine-3-carboxylic acid

(R)-1-Boc-piperazine-3-carboxylic acid is a chiral heterocyclic building block of significant interest in medicinal chemistry and drug development. Its rigid piperazine core, combined with the orthogonal reactivity of its carboxylic acid and Boc-protected amine functionalities, makes it a versatile synthon for creating complex molecules with specific stereochemistry. This guide provides a comprehensive overview of its structure, properties, synthesis, and applications for researchers and drug development professionals.

Core Structure and Physicochemical Properties

This compound, systematically named (3R)-4-(tert-butoxycarbonyl)piperazine-2-carboxylic acid, possesses a piperazine ring with a carboxylic acid at the 3-position and a tert-butyloxycarbonyl (Boc) protecting group on the nitrogen at the 1-position. The stereocenter at the C3 position is in the (R) configuration.

Note on Nomenclature: While the IUPAC name designates the carboxylic acid at the C2 position, it is commonly referred to in supplier catalogs and literature as this compound. Researchers should be aware of this potential discrepancy and verify the structure by CAS number. The corresponding (S) enantiomer is also commercially available.[1]

The structure is as follows:

Quantitative Physicochemical Data

The key physicochemical properties of this compound are summarized in the table below. These properties are crucial for understanding its solubility, reactivity, and behavior in various experimental conditions.

| Property | Value | Reference |

| Molecular Weight | 230.26 g/mol | [2] |

| Molecular Formula | C₁₀H₁₈N₂O₄ | [2] |

| IUPAC Name | (2R)-4-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid | [2] |

| XLogP3 (Computed) | -2.2 | [2] |

| Appearance | White to off-white solid | General knowledge |

| Hydrogen Bond Donors | 2 | [2] |

| Hydrogen Bond Acceptors | 4 | [2] |

| Rotatable Bond Count | 2 | [2] |

Synthesis and Experimental Protocols

The synthesis of chiral piperazine derivatives like this compound often starts from readily available chiral precursors. One documented approach involves using D-asparagine as the starting material to establish the desired stereochemistry, followed by a series of transformations to construct the piperazine ring.

A representative synthetic pathway for the corresponding methyl ester is outlined in a patent, which can be adapted to yield the carboxylic acid.[3] The key steps involve protection, Hofmann degradation, esterification, Boc protection, ring closure, and final deprotection.

Caption: Synthetic workflow for (R)-1-Boc-piperazine-3-carboxylate.

Experimental Protocol: Boc Protection of Piperazine (General)

This protocol describes the fundamental step of introducing the Boc protecting group onto a piperazine nitrogen, a key transformation in the synthesis of the title compound and its derivatives.

Materials:

-

Piperazine derivative (e.g., (R)-piperazine-3-carboxylic acid methyl ester)

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Sodium hydroxide (NaOH) or another suitable base

-

Dichloromethane (DCM) or other suitable solvent

-

Water

-

1M Hydrochloric acid (HCl)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve the piperazine starting material in a suitable solvent system (e.g., a mixture of water and an organic solvent).

-

Cool the mixture in an ice bath.

-

Add a base, such as sodium hydroxide, to the solution.

-

Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O) dropwise to the cooled, stirred mixture.[4]

-

Allow the reaction to warm to room temperature and stir for 10-14 hours.[4]

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, perform an aqueous workup. Extract the product into an organic solvent like DCM.

-

Wash the combined organic layers sequentially with 1M HCl, water, and brine.[4]

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.[4]

-

Purify the product by crystallization or silica gel chromatography as needed.

Applications in Drug Discovery

The piperazine motif is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs.[5][6] this compound serves as a valuable building block for introducing this moiety with precise stereochemical control. Its bifunctional nature allows for sequential or orthogonal derivatization.

Primary Applications:

-

Linker Technology: The molecule is frequently used as a linker in the development of complex therapeutic modalities like Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).[7][8] The piperazine ring can enhance solubility and provide a rigid spacer, while the carboxylic acid and the deprotected amine serve as attachment points.

-

Scaffold for Bioactive Molecules: It is a key intermediate in the synthesis of various pharmacologically active agents, including kinase inhibitors and receptor modulators.[5] The chiral center is often critical for specific binding to biological targets.

Caption: Logical relationship of the linker in PROTAC synthesis.

Experimental Protocol: Amide Bond Formation (HATU Coupling)

This protocol details a standard procedure for coupling the carboxylic acid of this compound with a primary amine, a fundamental reaction for its use as a linker.

Materials:

-

This compound (1.0 eq)

-

Primary amine (R-NH₂) (1.1 eq)

-

HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (1.1 eq)[7]

-

N,N-Diisopropylethylamine (DIPEA) (2.0-3.0 eq)[7]

-

Anhydrous N,N-Dimethylformamide (DMF)[7]

-

Ethyl acetate and water for workup

-

Saturated aqueous NaHCO₃ and brine

Procedure:

-

In a clean, dry flask under an inert atmosphere, dissolve this compound (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.[9]

-

Add DIPEA (2.0-3.0 eq) to the solution and stir at room temperature for 15-30 minutes. This pre-activates the carboxylic acid.[9]

-

Add the primary amine (1.1 eq) to the activated mixture.[7][9]

-

Continue to stir the reaction at room temperature for 1-12 hours, monitoring its progress by TLC or LC-MS.[9]

-

Upon completion, dilute the reaction mixture with ethyl acetate or another suitable organic solvent.

-

Wash the organic layer sequentially with saturated aqueous NaHCO₃, water, and brine to remove unreacted starting materials and coupling reagents.[9]

-

Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired amide.[9]

Spectroscopic Profile

Spectroscopic analysis is essential for structure confirmation and purity assessment. Below are the expected characteristic signals for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR:

-

~12.0 ppm (singlet, broad): The acidic proton of the carboxylic acid (-COOH). This signal is concentration-dependent and will disappear upon exchange with D₂O.[10]

-

~3.0-4.0 ppm (multiplets): Protons on the piperazine ring, often showing complex splitting patterns.

-

~1.45 ppm (singlet, 9H): The nine equivalent protons of the tert-butyl group (-C(CH₃)₃) from the Boc protector.[11]

-

-

¹³C NMR:

-

~165-185 ppm: The carbonyl carbon of the carboxylic acid (-COOH).[10]

-

~155 ppm: The carbonyl carbon of the Boc group (-O-C=O).

-

~80 ppm: The quaternary carbon of the Boc group (-C(CH₃)₃).

-

~40-55 ppm: Carbons of the piperazine ring.

-

~28 ppm: The three equivalent methyl carbons of the Boc group (-C(CH₃)₃).

-

Infrared (IR) Spectroscopy

-

2500-3300 cm⁻¹ (very broad): The characteristic O-H stretching vibration of the hydrogen-bonded carboxylic acid.[10]

-

~1710-1760 cm⁻¹ (strong): The C=O stretching vibration of the carboxylic acid carbonyl group.[10]

-

~1680-1700 cm⁻¹ (strong): The C=O stretching of the Boc group's urethane carbonyl.

-

~2975 cm⁻¹: C-H stretching from the alkyl groups.

General Protocol for Spectroscopic Data Acquisition

Instrumentation:

-

NMR: A 300-500 MHz NMR spectrometer.

-

IR: A Fourier-Transform Infrared (FTIR) spectrometer.

NMR Sample Preparation and Acquisition:

-

Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Transfer the solution to an NMR tube.

-

Acquire ¹H and ¹³C spectra using standard pulse programs. For ¹H NMR, a typical spectral width is 0-16 ppm with a relaxation delay of 1-5 seconds.[11]

IR Sample Preparation and Acquisition:

-

Prepare the sample as a KBr pellet or as a thin film on a salt plate (for solids), or in a suitable solvent cell.

-

Acquire the spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.[11]

-

Perform a background subtraction to obtain the final spectrum.[11]

References

- 1. (S)-1-Boc-piperazine-3-carboxylic acid 97% | CAS: 848482-93-9 | AChemBlock [achemblock.com]

- 2. (2R)-4-(tert-Butoxycarbonyl)piperazine-2-carboxylic acid | C10H18N2O4 | CID 6558430 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CN115716807A - Synthesis process of (R) -1-N-BOC-3-piperazine methyl formate - Google Patents [patents.google.com]

- 4. CN114349711B - Synthesis method of (R) -1-Boc-3-hydroxymethyl piperazine - Google Patents [patents.google.com]

- 5. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]

- 11. benchchem.com [benchchem.com]

An In-depth Technical Guide to (R)-1-Boc-piperazine-3-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-1-Boc-piperazine-3-carboxylic acid is a chiral heterocyclic compound that has emerged as a critical building block in medicinal chemistry and drug discovery. Its rigid piperazine core, combined with the orthogonal protecting groups (Boc and a carboxylic acid), offers synthetic versatility, making it a valuable component in the construction of complex molecules. This guide provides a comprehensive overview of its chemical identity, physicochemical properties, synthesis, and key applications, with a focus on its role as a linker in Proteolysis Targeting Chimeras (PROTACs).

Chemical Identity and Nomenclature

The nomenclature of this compound can vary, leading to potential ambiguity. The most widely accepted IUPAC name is (2R)-4-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid . However, it is frequently referred to by its common name, this compound. Both names refer to the same molecule.

Table 1: Compound Identification

| Identifier | Value |

| IUPAC Name | (2R)-4-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid |

| Common Name | This compound |

| CAS Number | 192330-11-3[1] |

| Molecular Formula | C₁₀H₁₈N₂O₄[1] |

| Molecular Weight | 230.26 g/mol [1] |

Physicochemical and Spectroscopic Data

A thorough understanding of the compound's properties is essential for its application in synthesis and formulation.

Table 2: Physicochemical Properties

| Property | Value | Source |

| Appearance | White to off-white solid | [2] |

| Melting Point | 231-239 °C | Generic supplier data |

| Boiling Point | 371.8 °C at 760 mmHg (Predicted) | Generic supplier data |

| Density | 1.193 g/cm³ (Predicted) | Generic supplier data |

| pKa | 2.20 ± 0.20 (Predicted) | Generic supplier data |

| XLogP3 | -2.2 | [1] |

Table 3: Spectroscopic Characterization Data

| Technique | Data |

| ¹H NMR | Consistent with the structure of this compound.[2] |

| Purity (NMR) | ≥97.0%[2] |

Note: Specific spectral data can vary based on the solvent and instrument used. Researchers should obtain and interpret their own data for confirmation.

Synthesis and Experimental Protocols

The enantioselective synthesis of this compound is a critical process for its use in chiral drug candidates. While various synthetic routes exist for piperazine derivatives, a common approach involves the use of chiral starting materials to establish the desired stereochemistry.

Experimental Protocol: Synthesis of the Methyl Ester Derivative

A patented method describes the synthesis of the methyl ester of this compound starting from D-asparagine. This ester can then be hydrolyzed to the desired carboxylic acid.

Materials:

-

D-asparagine

-

Benzyl chloroformate (CbzCl)

-

Iodobenzene diacetate

-

1-Bromo-2-chloroethane

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Methanol

-

Sodium hydroxide

-

Palladium on carbon (for hydrogenation)

-

Various solvents and reagents for workup and purification

Procedure Outline: [3]

-

Protection of D-asparagine: The amino group of D-asparagine is protected with a Cbz group.

-

Hofmann Rearrangement: The protected asparagine undergoes a Hofmann rearrangement to yield a diamine precursor.

-

Esterification and Boc Protection: The carboxylic acid is esterified to the methyl ester, and the free amine is protected with a Boc group.

-

Cyclization: The piperazine ring is formed by reaction with 1-bromo-2-chloroethane.

-

Deprotection: The Cbz group is removed via hydrogenation to yield (R)-1-N-Boc-3-piperazinecarboxylic acid methyl ester.

-

Hydrolysis: The methyl ester is then hydrolyzed under basic conditions to afford the final product, this compound.

Researchers should refer to the specific patent (e.g., CN115716807A) for detailed reaction conditions, stoichiometry, and purification methods.[3]

Key Applications in Drug Discovery

The unique structural features of this compound make it a highly sought-after intermediate in the synthesis of novel therapeutics.

Linker in Proteolysis Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that induce the degradation of specific target proteins by hijacking the cell's ubiquitin-proteasome system. A PROTAC consists of a ligand for the target protein, a ligand for an E3 ubiquitin ligase, and a linker connecting the two.

This compound is an ideal linker component due to:

-

Structural Rigidity: The piperazine ring provides conformational constraint, which can be advantageous for optimizing the ternary complex formation between the target protein, the PROTAC, and the E3 ligase.

-

Synthetic Versatility: The carboxylic acid and the Boc-protected amine allow for sequential and controlled conjugation to the two ligands.

-

Improved Physicochemical Properties: The piperazine moiety can enhance the solubility and permeability of the resulting PROTAC molecule.

A significant application is in the development of PROTACs targeting the Programmed Death-Ligand 1 (PD-L1) . PD-L1 is a key immune checkpoint protein that is often overexpressed in cancer cells to evade the immune system. PROTACs that induce the degradation of PD-L1 can restore the anti-tumor immune response.[4][5][6]

Caption: Logical workflow of PD-L1 degradation via a PROTAC utilizing a piperazine-based linker.

Synthesis of TRPM8 Modulators

The transient receptor potential melastatin 8 (TRPM8) channel is a non-selective cation channel involved in the sensation of cold. It has been identified as a therapeutic target for various conditions, including chronic pain and certain cancers. This compound serves as a scaffold in the synthesis of novel and selective TRPM8 modulators. The piperazine core can be functionalized to interact with key residues in the TRPM8 channel, leading to either agonistic or antagonistic activity.

Conclusion

This compound is a cornerstone chiral building block for modern drug discovery. Its well-defined stereochemistry and versatile functional handles enable the efficient synthesis of complex and potent therapeutic agents. The growing interest in targeted protein degradation and the continued exploration of ion channel modulators ensure that this compound will remain a highly relevant and valuable tool for researchers and scientists in the pharmaceutical industry.

References

- 1. (2R)-4-(tert-Butoxycarbonyl)piperazine-2-carboxylic acid | C10H18N2O4 | CID 6558430 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. file.leyan.com [file.leyan.com]

- 3. CN115716807A - Synthesis process of (R) -1-N-BOC-3-piperazine methyl formate - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. PTMs of PD-1/PD-L1 and PROTACs application for improving cancer immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Beyond inhibition against the PD-1/PD-L1 pathway: development of PD-L1 inhibitors targeting internalization and degradation of PD-L1 - PMC [pmc.ncbi.nlm.nih.gov]

(R)-1-Boc-piperazine-3-carboxylic Acid: A Comprehensive Technical Overview

(R)-1-Boc-piperazine-3-carboxylic acid is a chiral heterocyclic compound extensively utilized as a crucial building block in medicinal chemistry and drug discovery. Its rigid piperazine scaffold, combined with the stereospecific carboxylic acid and the versatile Boc (tert-butoxycarbonyl) protecting group, makes it an invaluable intermediate for synthesizing complex, biologically active molecules. This guide provides an in-depth look at its chemical properties, synthetic applications, and relevant experimental protocols for researchers and drug development professionals.

Core Physicochemical Data

The fundamental properties of this compound are summarized below. These data are essential for reaction planning, characterization, and stoichiometric calculations.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₈N₂O₄ | [1][2] |

| Molecular Weight | 230.26 g/mol | [2] |

| IUPAC Name | (2R)-4-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid | [2] |

| CAS Number | 192330-11-3 | [2] |

| Appearance | White to off-white crystalline powder | [3] |

Applications in Synthesis and Drug Discovery

The piperazine moiety is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs.[4][5] this compound serves as a versatile synthon for introducing this key heterocycle into target molecules.

-

Scaffold for Bioactive Molecules: The piperazine ring is a common scaffold used to arrange pharmacophoric groups in the correct three-dimensional orientation for interaction with biological targets.[4]

-

Amide Bond Formation: The carboxylic acid group can be readily coupled with various amines to form amide bonds, a fundamental linkage in many pharmaceuticals.[6] The Boc-protected nitrogen allows for selective reaction at the carboxylic acid moiety.

-

Peptide Synthesis: This compound can be incorporated into peptide synthesis, where the Boc group serves as a standard protecting group for the amine, preventing unwanted side reactions.[7]

-

Intermediate for Complex Derivatives: It is a key intermediate in the multi-step synthesis of highly substituted piperazine derivatives and other complex therapeutic agents.[8] The Boc group can be removed under acidic conditions, allowing for further functionalization at the nitrogen atom.[9]

The logical workflow for utilizing this compound in synthesis typically involves either coupling its carboxylic acid to an amine or, after deprotection, coupling the piperazine nitrogen to another molecule.

Caption: Synthetic utility of this compound.

Experimental Protocols

The formation of an amide bond is a cornerstone of modern organic chemistry and a primary application for this molecule.[6] The following section details a common and efficient protocol for coupling a carboxylic acid like this compound with a primary or secondary amine using HATU as the coupling reagent.

Protocol: HATU-Mediated Amide Coupling

This protocol is adapted from standard procedures for coupling N-Boc-piperazine derivatives with carboxylic acids.[6]

Materials:

-

Carboxylic Acid (e.g., an N-protected amino acid) (1.0 eq)

-

This compound (after deprotection, if used as the amine component) OR an amine to be coupled (1.1 eq)

-

O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) (1.1 eq)

-

N,N-Diisopropylethylamine (DIPEA) (2.0-3.0 eq)

-

Anhydrous Dimethylformamide (DMF)

Procedure:

-

Activation: In a clean, dry flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.

-

Base Addition: Add DIPEA (2.0-3.0 eq) to the solution. Stir the mixture at room temperature for 15-30 minutes to allow for the pre-activation of the carboxylic acid.

-

Amine Addition: Add the amine component (1.1 eq) to the activated mixture.

-

Reaction: Stir the reaction at room temperature for 1-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Once the reaction is complete, dilute the mixture with a suitable organic solvent such as ethyl acetate. Wash the organic layer sequentially with 0.1 M HCl, saturated aqueous NaHCO₃, water, and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel to yield the desired amide.

The workflow for this experimental protocol is visualized below.

Caption: Workflow for HATU-mediated amide coupling.

References

- 1. (S)-1-Boc-piperazine-3-carboxylic acid 97% | CAS: 848482-93-9 | AChemBlock [achemblock.com]

- 2. (2R)-4-(tert-Butoxycarbonyl)piperazine-2-carboxylic acid | C10H18N2O4 | CID 6558430 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1-carboxylic acid tert-butyl ester (N Boc Piperazine) Manufacturer in Padra, Gujarat [kaivalchem.com]

- 4. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization [mdpi.com]

- 6. benchchem.com [benchchem.com]

- 7. chemimpex.com [chemimpex.com]

- 8. 1-BOC-Piperazine: Applications in Chemical Synthesis and its Preparation Method_Chemicalbook [chemicalbook.com]

- 9. jgtps.com [jgtps.com]

The Critical Role of Chirality in the Design of Piperazine-Based Drugs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The piperazine ring is a privileged scaffold in medicinal chemistry, integral to the structure of numerous approved drugs across a wide range of therapeutic areas. Its favorable physicochemical properties, including high aqueous solubility and the ability to be readily modified at its two nitrogen atoms, make it an attractive moiety for drug design.[1][2][3] However, the introduction of substituents onto the piperazine ring can create chiral centers, leading to stereoisomers with potentially distinct pharmacological and toxicological profiles. This technical guide delves into the critical importance of chirality in the design and development of piperazine-based drugs, providing quantitative data, detailed experimental protocols, and visual representations of key biological pathways and analytical workflows.

The Stereoselectivity of Drug-Target Interactions

Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in drug design. Biological systems, being inherently chiral, often exhibit stereoselectivity in their interactions with drug molecules. Enantiomers, the pair of mirror-image stereoisomers, can display significant differences in their binding affinity for a target receptor, metabolic stability, and potential for off-target effects. One enantiomer may be responsible for the desired therapeutic effect (the eutomer), while the other may be less active, inactive, or even contribute to adverse effects (the distomer).[4]

For piperazine-based drugs, the spatial arrangement of substituents on the chiral piperazine core can profoundly influence how the molecule fits into the binding pocket of its biological target. This can lead to substantial differences in potency, efficacy, and safety between enantiomers.

Case Study: Cetirizine - A Chiral Piperazine-Based Antihistamine

A prominent example illustrating the importance of chirality in piperazine drug design is cetirizine, a second-generation antihistamine. Cetirizine is a racemic mixture, meaning it contains equal amounts of two enantiomers: levocetirizine ((R)-cetirizine) and dextrocetirizine ((S)-cetirizine).[1] Levocetirizine is the pharmacologically active enantiomer, exhibiting a significantly higher binding affinity for the histamine H1 receptor than dextrocetirizine.[2][3][5]

Quantitative Comparison of Cetirizine Enantiomers

The following tables summarize the key quantitative differences between levocetirizine and dextrocetirizine, highlighting the stereoselectivity of their pharmacological and pharmacokinetic properties.

Table 1: Histamine H1 Receptor Binding Affinity (Ki)

| Compound | Ki (nM) | Reference |

| Racemic Cetirizine | ~6 | [1][3] |

| Levocetirizine ((R)-enantiomer) | ~3 | [1][3] |

| Dextrocetirizine ((S)-enantiomer) | ~100 | [1][3] |

A lower Ki value indicates a higher binding affinity.

Table 2: Pharmacokinetic Properties of Cetirizine Enantiomers

| Parameter | Levocetirizine | Dextrocetirizine | Reference |

| Apparent Volume of Distribution (Vd/F) | 0.41 L/kg | 0.60 L/kg | [6] |

| Non-renal Clearance | 11.8 mL/min | 23.7 mL/min | [6] |

| Elimination Half-life (t½) | ~8.3 hours (for racemate) | - | [1] |

Table 3: Comparative Toxicity and Side Effects

| Adverse Effect | Levocetirizine | Racemic Cetirizine | Reference |

| Somnolence (Drowsiness) | May cause less drowsiness | Higher incidence of drowsiness | [7][8] |

These data clearly demonstrate that levocetirizine is the eutomer of cetirizine, possessing a significantly higher affinity for the target receptor and a more favorable pharmacokinetic profile. The development of levocetirizine as a single-enantiomer drug (a process known as "chiral switching") has allowed for a more potent and potentially better-tolerated treatment option for allergic conditions.[9]

Key Signaling Pathways Modulated by Piperazine-Based Drugs

Many piperazine-based drugs exert their therapeutic effects by modulating key signaling pathways in the central nervous system and periphery. Understanding these pathways is crucial for rational drug design and for predicting the potential effects of chiral compounds.

Serotonin 5-HT1A Receptor Signaling

The 5-HT1A receptor is a G-protein coupled receptor (GPCR) involved in the regulation of mood, anxiety, and cognition. Activation of the 5-HT1A receptor by an agonist, such as some arylpiperazine derivatives, leads to the inhibition of adenylyl cyclase, resulting in decreased levels of cyclic AMP (cAMP) and subsequent downstream effects.[10][11]

Caption: Simplified 5-HT1A Receptor Signaling Pathway.

Dopamine D2 Receptor Signaling

The dopamine D2 receptor, another GPCR, is a key target for antipsychotic drugs. Many atypical antipsychotics possess a piperazine moiety. Antagonism of the D2 receptor by these drugs blocks the inhibitory effect of dopamine on adenylyl cyclase, leading to an increase in cAMP levels.[12][13]

Caption: Dopamine D2 Receptor Signaling Pathway.

Sigma-1 Receptor Signaling

The sigma-1 receptor is a unique intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface. It is involved in a variety of cellular processes, including calcium signaling, and is a target for a number of piperazine-containing compounds. Ligand binding can modulate the activity of various ion channels and signaling proteins.[14][15]

Caption: Sigma-1 Receptor Signaling Pathway.

Experimental Protocols for Chiral Analysis of Piperazine-Based Drugs

The accurate determination of the enantiomeric composition of a chiral drug is a critical aspect of its development and quality control. High-performance liquid chromatography (HPLC) and capillary electrophoresis (CE) are two powerful techniques for chiral separations.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers of a compound, leading to their separation.

Protocol: Chiral Separation of Cetirizine Enantiomers by HPLC

-

Instrumentation:

-

HPLC system with a UV detector.

-

Chiral stationary phase column (e.g., CHIRALPAK® HSA, 4.6 x 150 mm, 5 µm).[14]

-

-

Mobile Phase:

-

Prepare a mobile phase consisting of 10% (v/v) 2-propanol and 90% (v/v) 10 mM phosphate buffer (pH 7.0).[14]

-

Filter and degas the mobile phase before use.

-

-

Chromatographic Conditions:

-

Sample Preparation:

-

Dissolve the cetirizine sample in the mobile phase to a concentration of approximately 20 µg/mL.[14]

-

Filter the sample through a 0.45 µm syringe filter before injection.

-

-

Data Analysis:

-

The two enantiomers will elute at different retention times.

-

Calculate the enantiomeric excess (% ee) using the peak areas of the two enantiomers: % ee = [ (Area_eutomer - Area_distomer) / (Area_eutomer + Area_distomer) ] x 100

-

Chiral Capillary Electrophoresis (CE)

Chiral CE separates enantiomers based on their different mobilities in an electric field in the presence of a chiral selector added to the background electrolyte.

Protocol: Chiral Separation of Cetirizine Enantiomers by CE

-

Instrumentation:

-

Capillary electrophoresis system with a UV detector.

-

Fused-silica capillary (e.g., 50 µm i.d., 375 µm o.d., effective length 40 cm).

-

-

Background Electrolyte (BGE):

-

Electrophoretic Conditions:

-

Sample Preparation:

-

Dissolve the cetirizine sample in the BGE to a suitable concentration.

-

Filter the sample if necessary.

-

-

Data Analysis:

-

The enantiomers will migrate at different rates, resulting in two separate peaks in the electropherogram.

-

Calculate the % ee as described for the HPLC method.

-

Experimental and Analytical Workflow

A typical workflow for the development and analysis of a chiral piperazine-based drug involves several key stages, from initial synthesis and screening to detailed characterization of the enantiomers.

Caption: General Workflow for Chiral Piperazine Drug Development.

Conclusion

Chirality is a paramount consideration in the design and development of piperazine-based drugs. As demonstrated by the case of cetirizine, enantiomers can exhibit markedly different pharmacological and pharmacokinetic properties. A thorough understanding and characterization of the stereoisomers of a chiral drug candidate are essential for optimizing its therapeutic profile and ensuring patient safety. The use of advanced analytical techniques such as chiral HPLC and CE is indispensable for the separation and quantification of enantiomers. By integrating a deep understanding of stereochemistry with robust analytical methodologies, researchers can unlock the full potential of the versatile piperazine scaffold in the quest for novel and improved therapeutics.

References

- 1. Cetirizine - Wikipedia [en.wikipedia.org]

- 2. Distinct binding of cetirizine enantiomers to human serum albumin and the human histamine receptor H1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Binding characteristics of cetirizine and levocetirizine to human H(1) histamine receptors: contribution of Lys(191) and Thr(194) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. kantisto.nl [kantisto.nl]

- 5. Differential Regulation of Thermodynamic Binding Forces of Levocetirizine and (S)-Cetirizine by Lys191 in Human Histamine H1 Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scribd.com [scribd.com]

- 7. buzzrx.com [buzzrx.com]

- 8. researchgate.net [researchgate.net]

- 9. Levocetirizine: a new selective H1 receptor antagonist for use in allergic disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The 5-HT1A receptor: Signaling to behavior - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. 5-HT1A Receptor-Regulated Signal Transduction Pathways in Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 12. D2 (Dopamine) Receptors Mnemonic for USMLE [pixorize.com]

- 13. researchgate.net [researchgate.net]

- 14. A Novel Two-Step Liquid-Liquid Extraction Procedure Combined with Stationary Phase Immobilized Human Serum Albumin for the Chiral Separation of Cetirizine Enantiomers along with M and P Parabens - PMC [pmc.ncbi.nlm.nih.gov]

- 15. The sigma-1 receptor: roles in neuronal plasticity and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Study on Enantiomeric Separation of Cetirizine on HPLC with a Chiral Ovomucoid Column | Semantic Scholar [semanticscholar.org]

- 17. Chiral separation of cetirizine by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]

The Indispensable Role of the Boc Protecting Group in Multi-Step Organic Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

In the intricate field of multi-step organic synthesis, the strategic use of protecting groups is fundamental to achieving complex molecular architectures. Among the arsenal of protective groups available to chemists, the tert-butyloxycarbonyl (Boc) group stands as a cornerstone, particularly for the protection of amines. Its widespread adoption is a testament to its unique combination of stability across a broad spectrum of reaction conditions and its facile removal under mild acidic conditions. This technical guide provides an in-depth exploration of the Boc protecting group, from its fundamental principles and reaction mechanisms to detailed experimental protocols and applications in peptide synthesis and drug development.

Core Principles of the Boc Protecting Group

The primary function of the Boc group is to temporarily mask the nucleophilic and basic nature of primary and secondary amines, thereby preventing them from engaging in undesired side reactions during a synthetic sequence.[1] The introduction of the Boc group converts the highly reactive amine into a significantly less reactive carbamate.[1][2] This transformation is typically achieved by reacting the amine with di-tert-butyl dicarbonate ((Boc)₂O), a stable and commercially available reagent.[3]

A key advantage of the Boc group is its orthogonality with other common amine protecting groups. It remains stable under the basic conditions used to cleave the 9-fluorenylmethoxycarbonyl (Fmoc) group and is resistant to the catalytic hydrogenation conditions required for the removal of the benzyloxycarbonyl (Cbz) group.[1][2] This orthogonality is a critical feature that enables the selective deprotection of different amine groups within the same molecule, a crucial aspect of complex syntheses.[4]

Mechanism of Action: Protection and Deprotection

Boc Protection of Amines

The protection of an amine with di-tert-butyl dicarbonate proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the amine attacks one of the electrophilic carbonyl carbons of (Boc)₂O.[3] This initial attack forms a tetrahedral intermediate. The intermediate then collapses, leading to the formation of the N-Boc protected amine along with the byproducts tert-butanol and carbon dioxide.[5] The evolution of carbon dioxide gas provides a strong thermodynamic driving force for the reaction.[6] The reaction can be performed with or without a base.[5][7] When a base such as triethylamine (TEA) or 4-(dimethylaminopyridine) (DMAP) is used, it serves to deprotonate the initially formed ammonium salt, facilitating the reaction.[3][7]

Boc Deprotection of Amines

The removal of the Boc group is most commonly achieved under acidic conditions.[8] The mechanism is initiated by the protonation of the carbamate's carbonyl oxygen by a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[8][9] This protonation is followed by the cleavage of the tert-butyl-oxygen bond, which results in the formation of a stable tert-butyl cation and a carbamic acid intermediate.[10][11] The carbamic acid is unstable and readily undergoes decarboxylation to yield the free amine and carbon dioxide.[4][9] The liberated tert-butyl cation is a reactive electrophile and can potentially alkylate sensitive residues, such as tryptophan or methionine; therefore, scavengers like anisole or thioanisole are often added to the reaction mixture to trap this cation.[12][13]

Quantitative Data on Boc Protection and Deprotection

The efficiency of Boc protection and deprotection reactions can be influenced by various factors including the substrate, solvent, temperature, and the specific reagents used. The following tables summarize typical reaction conditions and yields for these transformations.

Table 1: Boc Protection of Amines - Reaction Conditions and Yields [6][14]

| Amine Substrate | Reagent | Base/Catalyst | Solvent | Time (h) | Temp (°C) | Yield (%) |

| Benzylamine | (Boc)₂O | TEA | CH₂Cl₂ | 2 | RT | >95 |

| Aniline | (Boc)₂O | DMAP (cat.) | CH₃CN | 4 | RT | ~90 |

| Glycine methyl ester | (Boc)₂O | NaHCO₃ | Dioxane/H₂O | 12 | RT | >98 |

| Various amines | (Boc)₂O | None | Water-acetone | 0.1-0.2 | RT | 90-98 |

Table 2: Boc Deprotection of Amines - Reaction Conditions and Yields [8][11][15]

| Protected Amine | Reagent | Solvent | Time | Temp (°C) | Yield (%) |

| N-Boc-benzylamine | 25% TFA/CH₂Cl₂ | CH₂Cl₂ | 0.5 - 2 | RT | >95 |

| N-Boc-aniline | 4M HCl in Dioxane | Dioxane | 1 - 4 | RT | >95 |

| N-Boc-peptide (on resin) | 50% TFA/CH₂Cl₂ | CH₂Cl₂ | 0.5 | RT | Quantitative |

| N-Boc-phenethylamine | Heat | TFE | 1.5 | 240 | >94 |

Experimental Protocols

Protocol 1: General Procedure for Boc Protection of a Primary Amine

This protocol describes a standard method for the Boc protection of a primary amine using di-tert-butyl dicarbonate and a base.[6]

Materials:

-

Amine substrate (1.0 equiv)

-

Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 - 1.5 equiv)

-

Triethylamine (TEA) (1.2 - 1.5 equiv) or 4-(Dimethylaminopyridine) (DMAP) (0.1 equiv)

-

Dichloromethane (CH₂Cl₂) or Tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate or magnesium sulfate

Procedure:

-

Dissolve the amine substrate in the chosen solvent in a round-bottom flask.

-

Add the base to the solution and stir. For reactions that are sensitive to temperature changes, cool the mixture in an ice bath.

-

Slowly add the di-tert-butyl dicarbonate to the stirring solution.

-

Allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC). Reaction times typically range from 1 to 12 hours.[6]

-

Upon completion, dilute the reaction mixture with the organic solvent and wash with saturated aqueous sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

If necessary, purify the crude product by column chromatography.

Protocol 2: General Procedure for Boc Deprotection using Trifluoroacetic Acid (TFA)

This protocol outlines a common and effective method for removing the Boc group using TFA.[8]

Materials:

-

N-Boc protected amine (1.0 equiv)

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate or magnesium sulfate

Procedure:

-

Dissolve the N-Boc protected amine in CH₂Cl₂.

-

Add TFA to the solution (typically 20-50% v/v).

-

Stir the reaction mixture at room temperature. The reaction is often rapid, completing within 30 minutes to a few hours.[8] Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, remove the solvent and excess TFA under reduced pressure.

-

Dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo to obtain the deprotected amine.

Role in Multi-Step Synthesis: Peptide Synthesis and Drug Development

The Boc protecting group is of paramount importance in solid-phase peptide synthesis (SPPS).[10] In Boc-based SPPS, the N-terminal α-amino group of the growing peptide chain is protected with a Boc group. After each amino acid coupling step, the Boc group is removed with TFA to allow for the next coupling reaction.[10][16] The side chains of the amino acids are protected with groups that are stable to TFA but can be removed at the end of the synthesis, typically with a strong acid like hydrogen fluoride (HF).[16][17]

In the realm of drug development, the Boc group is frequently employed to protect amine functionalities in synthetic intermediates and lead compounds.[3][18] This protection strategy allows for the selective modification of other parts of a molecule to explore structure-activity relationships (SAR) without interference from the reactive amine group.[3] The mild conditions required for Boc deprotection make it compatible with a wide array of other functional groups commonly found in pharmaceutical agents.[19]

Conclusion

The tert-butyloxycarbonyl (Boc) protecting group is an indispensable tool in modern organic synthesis. Its predictable reactivity, well-defined stability profile, and the mild conditions required for its removal have solidified its position in both academic research and industrial drug development.[1] A thorough understanding of its mechanisms, the quantitative aspects of its application, and the detailed experimental protocols for its use are crucial for its successful implementation in the synthesis of complex organic molecules.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]

- 6. benchchem.com [benchchem.com]

- 7. Boc Protection Mechanism (Boc2O + Base) [commonorganicchemistry.com]

- 8. benchchem.com [benchchem.com]

- 9. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 13. BOC Deprotection - Wordpress [reagents.acsgcipr.org]

- 14. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Amine Protection / Deprotection [fishersci.co.uk]

- 16. researchgate.net [researchgate.net]

- 17. Synthesis of Peptides Using Tert-Butyloxycarbonyl (Boc) as the α-Amino Protection Group | Springer Nature Experiments [experiments.springernature.com]

- 18. genscript.com [genscript.com]

- 19. nbinno.com [nbinno.com]

Chiral Piperazine Derivatives: A Technical Guide to Their Biological Activity in CNS Disorders

For Researchers, Scientists, and Drug Development Professionals

Introduction

Piperazine derivatives represent a versatile and highly significant scaffold in medicinal chemistry, particularly for targeting the central nervous system (CNS).[1] Their unique structural features allow for diverse modifications, leading to compounds with a wide range of pharmacological activities, including antipsychotic, antidepressant, and anxiolytic effects.[1] The introduction of chirality into piperazine derivatives adds a crucial dimension to their biological activity, often resulting in enantiomers with distinct binding affinities, efficacies, and pharmacokinetic profiles. This technical guide provides an in-depth overview of the biological activity of chiral piperazine derivatives in CNS disorders, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways.

Quantitative Biological Activity of Piperazine Derivatives

The interaction of piperazine derivatives with various CNS receptors, particularly serotonin and dopamine receptors, is fundamental to their therapeutic effects. The binding affinity of these compounds is a key determinant of their potency. The following tables summarize the binding affinities (Ki in nM) of various piperazine derivatives for key CNS receptors. While comprehensive data on chiral pairs is not always available in a single source, the provided information highlights the structure-activity relationships and the importance of stereochemistry.

Table 1: Binding Affinities (Ki, nM) of Arylpiperazine Derivatives for Serotonin and Dopamine Receptors

| Compound | 5-HT1A | 5-HT2A | 5-HT7 | D2 | Reference |

| 8a | 13.1 | 782 | 10.7 | 388 | [2] |

| 8b | 17.6 | 611 | 9.38 | >10,000 | [2] |

| 9a | 653 | 49.1 | 60.8 | >10,000 | [2] |

| 9b | 23.9 | 39.4 | 45.0 | >10,000 | [2][3] |

| 10a | 1091 | 96.8 | 45.7 | >10,000 | [2] |

| 10b | 43.4 | 80.7 | 36.5 | >10,000 | [2] |

| 11a | 269 | >10,000 | 44.5 | >10,000 | [2] |

| 11b | 5.19 | >10,000 | 79.4 | >10,000 | [2] |

| 12a | 41.5 | 315 | 42.5 | 300 | [2][3][4] |

| 12b | 11.3 | ~1419 | 52.2 | 17.0 | [2] |

Table 2: Binding Affinities (Ki, nM) of Piperazine and Piperidine Derivatives for Histamine H3 and Sigma (σ1, σ2) Receptors

| Compound | hH3R Ki | σ1R Ki | σ2R Ki | Reference |

| 2 | 16.0 | - | - | [5] |

| 4 | 3.17 | 1531 | - | [5] |

| 5 | 7.70 | 3.64 | - | [5] |

| 11 | 6.2 | 4.41 | 67.9 | [5] |

| 13 | 37.8 | 51.8 | - | [5] |

| 16 | 12.7 | 37.8 | - | [5] |

| 18 | 397 | - | - | [5] |

Key Signaling Pathways

The therapeutic effects of many piperazine derivatives in CNS disorders are mediated through their interaction with G protein-coupled receptors (GPCRs), most notably the serotonin 5-HT1A receptor. Activation of this receptor initiates a cascade of intracellular signaling events that ultimately modulate neuronal activity.

5-HT1A Receptor Signaling Pathway

The 5-HT1A receptor is predominantly coupled to the inhibitory G protein, Gαi/o. Agonist binding to the 5-HT1A receptor leads to the dissociation of the G protein heterotrimer into its Gαi/o and Gβγ subunits. The activated Gαi/o subunit inhibits the enzyme adenylyl cyclase, resulting in a decrease in the intracellular concentration of the second messenger cyclic adenosine monophosphate (cAMP). This reduction in cAMP levels leads to decreased activity of protein kinase A (PKA).

Furthermore, the Gβγ subunit can modulate the activity of other downstream effectors, including the activation of the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway. The intricate interplay of these signaling cascades ultimately influences gene expression and neuronal function, contributing to the anxiolytic and antidepressant effects of 5-HT1A receptor agonists.

Caption: 5-HT1A Receptor Signaling Cascade.

Experimental Protocols

The determination of the biological activity of chiral piperazine derivatives relies on a variety of standardized in vitro and in vivo assays. Below are detailed methodologies for key experiments.

Radioligand Binding Assays

Objective: To determine the affinity (Ki) of a test compound for a specific receptor.

Materials:

-

Cell membranes expressing the target receptor (e.g., human D2 or 5-HT1A receptors).

-

Radioligand (e.g., [3H]spiperone for D2 receptors, [3H]8-OH-DPAT for 5-HT1A receptors).

-

Test compounds (chiral piperazine derivatives).

-

Binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM MgCl2, pH 7.4).

-

Non-specific binding agent (e.g., haloperidol for D2, serotonin for 5-HT1A).

-

96-well microplates.

-

Glass fiber filters.

-

Scintillation cocktail and liquid scintillation counter.

Procedure:

-

Incubation: In a 96-well plate, combine the cell membranes, radioligand, and varying concentrations of the test compound in the binding buffer. For determining non-specific binding, a high concentration of the non-specific binding agent is used instead of the test compound. Total binding is measured in the absence of any competing ligand.

-

Equilibration: Incubate the plates at a specific temperature (e.g., room temperature or 37°C) for a defined period (e.g., 60-120 minutes) to allow the binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

-

Washing: Wash the filters multiple times with ice-cold binding buffer to remove any non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Caption: Radioligand Binding Assay Workflow.

In Vivo Behavioral Assays: Elevated Plus Maze (EPM)

Objective: To assess the anxiolytic-like effects of a test compound in rodents.

Apparatus:

-

A plus-shaped maze elevated from the floor, consisting of two open arms and two enclosed arms of equal size.

Procedure:

-

Acclimatization: Allow the animals (typically mice or rats) to acclimatize to the testing room for at least one hour before the experiment.

-

Drug Administration: Administer the test compound (chiral piperazine derivative) or vehicle to the animals via the desired route (e.g., intraperitoneal, oral) at a specific time before the test.

-

Testing: Place the animal individually in the center of the maze, facing one of the open arms.

-

Observation: Record the animal's behavior for a set period (e.g., 5 minutes) using a video camera. The parameters measured include the number of entries into and the time spent in the open and enclosed arms.

-

Data Analysis: An increase in the number of entries into and the time spent in the open arms is indicative of an anxiolytic-like effect.

Conclusion

Chiral piperazine derivatives continue to be a rich source of inspiration for the development of novel CNS-active drugs. Their ability to selectively target key neurotransmitter systems, particularly the serotonergic and dopaminergic pathways, underscores their therapeutic potential. The stereochemistry of these molecules plays a critical role in their pharmacological profile, and the careful evaluation of individual enantiomers is essential for optimizing efficacy and minimizing off-target effects. The methodologies and data presented in this guide provide a framework for researchers and drug development professionals to advance the understanding and application of chiral piperazine derivatives in the treatment of CNS disorders. Further research focusing on the stereoselective synthesis and comprehensive pharmacological characterization of these compounds will undoubtedly lead to the discovery of new and improved therapies for a range of debilitating neurological and psychiatric conditions.

References

- 1. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties - PMC [pmc.ncbi.nlm.nih.gov]

The Versatility of the Piperazine Scaffold: A Technical Review of its Applications in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at positions 1 and 4, is a ubiquitous structural motif in medicinal chemistry. Its unique physicochemical properties, including its ability to engage in various non-covalent interactions and its favorable pharmacokinetic profile, have established it as a privileged scaffold in the design of novel therapeutics. This technical guide provides an in-depth review of the applications of substituted piperazines across several key therapeutic areas, with a focus on their roles as anticancer, antipsychotic, and antidepressant agents. This document details the quantitative pharmacological data, experimental protocols for their evaluation, and the underlying signaling pathways and synthetic strategies.

Anticancer Applications of Substituted Piperazines

Substituted piperazines have emerged as a promising class of anticancer agents, exhibiting a wide range of mechanistic actions.[1][2] These compounds have been shown to induce apoptosis, inhibit cell cycle progression, and suppress angiogenesis, often through the modulation of critical signaling pathways dysregulated in cancer.[1][3]

Quantitative Data on Anticancer Activity

The in vitro cytotoxic activity of various substituted piperazine derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) and 50% growth inhibition (GI50) values are summarized in the tables below.

| Compound/Derivative | Cancer Cell Line | Cancer Type | IC50/GI50 (µM) | Reference |

| Vindoline-Piperazine Conjugates | ||||

| Compound 23 | MDA-MB-468 | Breast Cancer | 1.00 (GI50) | [4] |

| Compound 25 | HOP-92 | Non-Small Cell Lung Cancer | 1.35 (GI50) | [4] |

| Compound 20 | (Non-tumor CHO) | - | 2.54 (IC50) | [4] |

| Compound 23 | (Non-tumor CHO) | - | 10.8 (IC50) | [4] |

| Compound 25 | (Non-tumor CHO) | - | 6.64 (IC50) | [4] |

| Alepterolic Acid Piperazinyl Derivatives | ||||

| Compound 3n | MDA-MB-231 | Triple-Negative Breast Cancer | 5.55 ± 0.56 (IC50) | [5] |

| Benzothiazole-Piperazine Derivatives | ||||

| Compound 1d | HUH-7 | Hepatocellular Carcinoma | 3.1 (IC50) | [6] |

| Compound 1d | MCF-7 | Breast Cancer | 9.2 (IC50) | [6] |

| Compound 1a | HCT-116 | Colorectal Carcinoma | 4.8 (IC50) | [6] |

| Compound 2a | HCT-116 | Colorectal Carcinoma | 4.5 (IC50) | [6] |

| Methyl Piperazine Derivatives | ||||

| Compound A-11 | A-549 | Lung Carcinoma | 5.71 (IC50) | [7] |

| Compound A-11 | HCT-116 | Colon Cancer | 4.26 (IC50) | [7] |

| Compound A-11 | MIAPaCa-2 | Pancreatic Carcinoma | 31.36 (IC50) | [7] |

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

-

Human cancer cell lines

-

Complete culture medium (e.g., DMEM, RPMI-1640)

-

Substituted piperazine compounds

-

MTT solution (5 mg/mL in sterile PBS)

-

Solubilization solution (e.g., DMSO, or 20% SDS in 20 mM HCl)

-

96-well microplates

-

Multi-well plate spectrophotometer

Procedure:

-

Cell Seeding: Seed the cancer cells in a 96-well plate at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight at 37°C in a humidified atmosphere with 5% CO2.[8][9]

-

Compound Treatment: Prepare serial dilutions of the piperazine compounds in the culture medium. Remove the overnight medium from the cells and add the compound dilutions to the wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds) and a positive control (a known cytotoxic agent).[8][10]

-

Incubation: Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours).[9][10]

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.[11][12]

-

Solubilization of Formazan: Carefully remove the medium from each well. Add 80-150 µL of the solubilization solution to each well to dissolve the insoluble purple formazan product.[9][11]

-

Absorbance Measurement: Incubate the plates for 10 hours at 37°C to ensure complete solubilization of the formazan.[9] Measure the optical density at a wavelength of 540-550 nm using a multi-well plate spectrophotometer.[10][12]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth, can be determined by plotting the percentage of cell viability against the logarithm of the compound concentrations and fitting the data to a dose-response curve.[1]

Experimental Workflow: Anticancer Drug Screening

The general workflow for screening and characterizing novel anticancer piperazine derivatives is a multi-step process.

General workflow for anticancer drug screening.

Antipsychotic Applications of Substituted Piperazines

Many atypical antipsychotic drugs feature a substituted piperazine moiety, which is crucial for their interaction with dopamine and serotonin receptors. These compounds often exhibit a multi-receptor binding profile, contributing to their efficacy against both positive and negative symptoms of schizophrenia with a reduced incidence of extrapyramidal side effects.[5][13]

Quantitative Data on Receptor Binding Affinity

The binding affinities (Ki values) of several prominent piperazine-containing antipsychotics for key dopamine and serotonin receptors are presented below. Lower Ki values indicate higher binding affinity.

| Drug | D2 Receptor (Ki, nM) | 5-HT1A Receptor (Ki, nM) | 5-HT2A Receptor (Ki, nM) | Reference |

| Aripiprazole | ~0.34 - 0.68 | ~4.4 | ~3.4 | [10][14] |

| Clozapine | ~126 - 160 | ~19 | ~13 | [13][15] |

| Olanzapine | ~11 - 31 | ~200 | ~4 | [13][15] |

| Brexpiprazole | ~0.3 | ~0.12 | ~0.47 | [5] |

| Asenapine | ~1.3 | ~2.5 | ~0.06 | [5] |

| Lurasidone | ~1.0 | ~6.8 | ~0.5 | [5] |

Experimental Protocol: Apomorphine-Induced Climbing Behavior in Mice

This in vivo model is widely used to screen for potential antipsychotic activity by assessing a compound's ability to antagonize dopamine receptor-mediated behaviors.

Materials:

-

Male mice

-

Apomorphine hydrochloride

-

Substituted piperazine test compounds

-

Vehicle for apomorphine (e.g., 0.1% ascorbic acid in saline)

-

Vehicle for test compounds

-

Cylindrical wire mesh cages (e.g., 13 cm height, 14 cm diameter)

Procedure:

-

Acclimation: Place the mice individually in the wire mesh cages for at least 1 hour before the experiment to allow for adaptation to the new environment.[10]

-

Compound Administration: Administer the test compound or its vehicle intraperitoneally (i.p.) to the mice.[10]

-

Apomorphine Challenge: After a predetermined pretreatment time (e.g., 20 minutes), administer apomorphine hydrochloride subcutaneously (s.c.) at a dose known to induce climbing behavior (e.g., 1.0-2.5 mg/kg).[3][10]

-

Behavioral Observation: Beginning 10 minutes after the apomorphine injection, visually assess the climbing behavior at regular intervals (e.g., every 5 minutes) for a total observation period of 20-30 minutes.

-

Scoring: Score the climbing behavior based on the number of paws on the cage wall (e.g., 0 for no paws, 1 for one paw, 2 for two paws, 3 for three paws, and 4 for all four paws on the wall). The total climbing score is the sum of the scores from each observation point.[10]

-

Data Analysis: Calculate the percentage inhibition of climbing behavior for each dose of the test compound compared to the vehicle-treated control group. The ED50 (the dose that inhibits 50% of the apomorphine-induced climbing) can be determined from a dose-response curve.[13]

Signaling Pathway: Dopamine D2 Receptor

The antipsychotic effects of many piperazine derivatives are mediated through their antagonism of the dopamine D2 receptor, a G-protein coupled receptor (GPCR).

Dopamine D2 receptor signaling pathway.

Antidepressant Applications of Substituted Piperazines

The piperazine moiety is a key structural feature in several classes of antidepressant drugs.[16] These compounds often exert their therapeutic effects by modulating the serotonergic system, primarily through inhibition of the serotonin transporter (SERT) and/or interaction with various serotonin receptor subtypes, particularly the 5-HT1A receptor.[8][17]

Quantitative Data on Serotonergic Activity

The binding affinities (Ki) and reuptake inhibition potencies (IC50) of representative piperazine-containing antidepressants are listed below.

| Drug | SERT (Ki, nM) | 5-HT1A Receptor (Ki, nM) | 5-HT2A Receptor (Ki, nM) | Reference |

| Trazodone | ~150 - 450 | ~40 - 78 | ~1.6 - 2.1 | [11] |

| Nefazodone | ~200 | ~80 | ~2 | [16] |

| Vilazodone | ~0.2 | ~15 | - | |

| Vortioxetine | ~1.6 | ~15 | ~120 | - |

Experimental Protocol: In Vitro Serotonin Reuptake Inhibition Assay

This assay measures the ability of a compound to inhibit the uptake of serotonin into cells expressing the serotonin transporter (SERT).

Materials:

-

HEK293 cells stably expressing human SERT (hSERT)

-

Uptake buffer (e.g., Krebs-Ringer-HEPES buffer)

-

[³H]Serotonin (radiolabeled serotonin)

-

Substituted piperazine test compounds

-

Known SERT inhibitor (e.g., Fluoxetine) as a positive control

-

96-well microplates

-

Liquid scintillation counter

Procedure:

-

Cell Plating: Seed the hSERT-expressing HEK293 cells into a 96-well plate and allow them to grow to confluency.

-

Compound Pre-incubation: Wash the cells with pre-warmed uptake buffer. Pre-incubate the cells with various concentrations of the test compound or a reference inhibitor in uptake buffer for 15-30 minutes at 37°C.

-

Initiation of Uptake: Initiate serotonin uptake by adding [³H]Serotonin to each well at a final concentration close to its Michaelis-Menten constant (Km) for SERT.

-

Incubation: Incubate the plate for a short period (5-15 minutes) at 37°C. This incubation time should be within the linear range of serotonin uptake. To determine non-specific uptake, include control wells with a high concentration of a known SERT inhibitor.

-

Termination and Lysis: Terminate the uptake by rapidly washing the cells with ice-cold uptake buffer. Lyse the cells to release the intracellular contents, including the uptaken [³H]Serotonin.

-

Scintillation Counting: Transfer the cell lysates to scintillation vials, add a scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate the specific uptake by subtracting the non-specific uptake from the total uptake. Determine the percentage of inhibition of specific uptake for each concentration of the test compound. The IC50 value can be calculated from the resulting dose-response curve.

Signaling Pathway: Serotonin 5-HT1A Receptor

Many piperazine-based antidepressants act as agonists or partial agonists at the 5-HT1A receptor, which is an inhibitory GPCR.

Serotonin 5-HT1A receptor signaling pathway.

Synthesis of Substituted Piperazines

The synthesis of substituted piperazines is a cornerstone of medicinal chemistry, with various methods developed to introduce diverse functionalities onto the piperazine core.

General Synthetic Protocols

N-Alkylation of Piperazine: A common method for the synthesis of N-substituted piperazines is the direct alkylation of a piperazine with an alkyl halide in the presence of a base. To achieve mono-alkylation, a mono-protected piperazine, such as N-Boc-piperazine, is often used.

General Procedure for N-Alkylation:

-

To a stirred suspension of a mono-protected piperazine and a base (e.g., K2CO3) in a suitable solvent (e.g., acetonitrile or DMF), add the alkyl halide.[1]

-

Heat the reaction mixture and monitor its progress by TLC or LC-MS.

-

Upon completion, cool the reaction, and perform an aqueous workup.

-

Purify the crude product by column chromatography.[1]

Synthesis of 1-Arylpiperazines: The synthesis of 1-arylpiperazines can be achieved through several methods, including the diazotization of a primary arylamine followed by diazonium coupling with a secondary arylpiperazine.[5]

General Procedure for Diazonium Coupling:

-

Diazotize the primary arylamine using sodium nitrite in an acidic medium at low temperature.

-

Couple the resulting diazonium salt with the desired arylpiperazine.

-

Isolate and purify the 1-aryl-4-(2-aryl-1-diazenyl)-piperazine product.[5]

Detailed Synthesis Example: Trazodone

Trazodone can be synthesized via a microwave-assisted reaction, which significantly reduces the reaction time compared to conventional methods.

Method: The synthesis involves the reaction of 2-(3-halopropyl)[1][2][3]triazolo[4,3-a]pyridin-3(2H)-one with 1-(3-chlorophenyl)piperazine hydrochloride in the presence of potassium carbonate and a phase transfer catalyst under microwave irradiation.[1] An alternative "one-pot" microwave-assisted synthesis involves the initial reaction of 1,2,4-triazolo[4,3-a]pyridin-3(2H)-one with 1-bromo-3-chloropropane, followed by the addition of 1-(3-chlorophenyl)piperazine.[1] This method has been shown to produce trazodone with good yields in a significantly shorter time frame.[1]

Conclusion

The substituted piperazine scaffold continues to be a highly valuable and versatile platform in the discovery and development of new therapeutic agents. Its presence in a wide array of approved drugs for various diseases, particularly those affecting the central nervous system and cancer, underscores its importance. The ability to readily modify the piperazine ring at its nitrogen atoms allows for the fine-tuning of pharmacological activity and pharmacokinetic properties. As our understanding of the molecular basis of diseases deepens, the rational design of novel substituted piperazine derivatives targeting specific biological pathways holds immense promise for the future of medicine. This technical guide provides a foundational overview of the key applications, evaluation methods, and synthetic strategies related to this important class of compounds, serving as a valuable resource for researchers in the field.

References

- 1. Microwave-Assisted Synthesis of Trazodone and Its Derivatives as New 5-HT1A Ligands: Binding and Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. marxify.pages.dev [marxify.pages.dev]

- 3. Trazodone hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 4. tdcommons.org [tdcommons.org]

- 5. Similarity Maps for Antipsychotic Medications - Dopamine and Serotonin Receptor Affinities : Part Three — Dan W Joyce [danwjoyce.com]

- 6. DOT Language | Graphviz [graphviz.org]

- 7. The signaling pathway of dopamine D2 receptor (D2R) activation using normal mode analysis (NMA) and the construction of pharmacophore models for D2R ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Estimation of brain receptor occupancy for trazodone immediate release and once a day formulations - PMC [pmc.ncbi.nlm.nih.gov]

- 10. cdn-links.lww.com [cdn-links.lww.com]

- 11. Receptors Involved in Mental Disorders and the Use of Clozapine, Chlorpromazine, Olanzapine, and Aripiprazole to Treat Mental Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. 11871494.s21i.faiusr.com [11871494.s21i.faiusr.com]

- 16. Allosteric Inhibition and Pharmacochaperoning of the Serotonin Transporter by the Antidepressant Drugs Trazodone and Nefazodone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Microwave-Assisted Synthesis of Trazodone and Its Derivatives as New 5-HT1A Ligands: Binding and Docking Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Physical and Chemical Properties of N-Boc-piperazine

For Researchers, Scientists, and Drug Development Professionals

N-Boc-piperazine, also known by its systematic name tert-butyl piperazine-1-carboxylate, is a cornerstone building block in modern organic and medicinal chemistry. Its unique structural feature, a piperazine ring mono-protected with a tert-butyloxycarbonyl (Boc) group, renders it an invaluable intermediate for the synthesis of a diverse array of complex molecules, particularly in the development of novel therapeutics. The presence of the Boc protecting group allows for selective functionalization at the free secondary amine, a strategic advantage that has cemented its role in the pharmaceutical industry. This technical guide provides an in-depth exploration of the physical and chemical properties of N-Boc-piperazine, complete with quantitative data, detailed experimental protocols, and visual diagrams to elucidate key synthetic pathways and workflows.

Core Physical and Chemical Properties

A thorough understanding of the physicochemical properties of N-Boc-piperazine is fundamental to its application in synthesis. These properties dictate its behavior in various solvents and reaction conditions, informing decisions on purification, storage, and handling.

| Property | Value | Reference(s) |

| CAS Number | 57260-71-6 | [1][2][3] |

| Molecular Formula | C₉H₁₈N₂O₂ | [1][4][5] |

| Molecular Weight | 186.25 g/mol | [1][4][5][6] |

| Appearance | White to off-white or yellowish crystalline powder/waxy solid.[1][4] | [1][4] |

| Melting Point | 43-49 °C | [1][4] |

| Boiling Point | 258 °C at 760 mmHg | [1][4] |

| Density | 1.03 g/cm³ | [1][4] |

| Flash Point | 109.8 °C | [1][4] |

| Solubility | Soluble in dichloromethane, ethanol, methanol, ethyl acetate, and DMSO.[1][2] Less soluble in water.[2] | [1][2] |

| pKa (predicted) | 8.45 ± 0.10 | [7] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of N-Boc-piperazine. Below is a summary of its key spectral features.

| Technique | Key Features |

| ¹H NMR | The proton NMR spectrum provides characteristic signals for the protons of the piperazine ring and the tert-butyl group of the Boc protecting group. |

| ¹³C NMR | The carbon-13 NMR spectrum shows distinct peaks for the carbon atoms in the piperazine ring and the Boc group. |

| FTIR | The infrared spectrum displays characteristic absorption bands corresponding to the functional groups present, notably the N-H stretch of the secondary amine and the C=O stretch of the carbamate. |

| Mass Spectrometry | Mass spectral analysis confirms the molecular weight of the compound and provides insights into its fragmentation pattern. |

Chemical Properties and Reactivity

The synthetic utility of N-Boc-piperazine is primarily derived from the differential reactivity of its two nitrogen atoms. The Boc-protected nitrogen is unreactive under a wide range of conditions, which allows for selective chemical transformations at the free secondary amine.[1]

Key Reactions:

-

N-Alkylation: The secondary amine of N-Boc-piperazine can be readily alkylated using alkyl halides or through reductive amination with aldehydes or ketones. This reaction is fundamental for introducing a wide variety of substituents.

-

N-Arylation: The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is a powerful method for the synthesis of N-aryl piperazines from N-Boc-piperazine and aryl halides.[4]

-